Cas no 7498-80-8 (2-methyl-4-(naphthalen-1-yl)butanoic acid)

2-methyl-4-(naphthalen-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(naphthalen-1-yl)butanoic acid

- 2-methyl-4-naphthalen-1-ylbutanoic acid

- EN300-1869794

- AKOS017548014

- DTXSID40324717

- NSC-407587

- 7498-80-8

- SCHEMBL7821394

- NSC407587

- 2-methyl-4-(1-naphthyl)butanoic acid

-

- インチ: InChI=1S/C15H16O2/c1-11(15(16)17)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11H,9-10H2,1H3,(H,16,17)

- InChIKey: OREYBNSOYMNZSG-UHFFFAOYSA-N

- ほほえんだ: CC(CCC1=CC=CC2=CC=CC=C21)C(=O)O

計算された属性

- せいみつぶんしりょう: 228.11508

- どういたいしつりょう: 228.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

2-methyl-4-(naphthalen-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869794-0.05g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1869794-0.1g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1869794-0.25g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1869794-2.5g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 2.5g |

$1089.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594792-1g |

2-Methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 98% | 1g |

¥19588.00 | 2024-07-28 | |

| Enamine | EN300-1869794-10.0g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 10g |

$5467.0 | 2023-05-25 | ||

| Enamine | EN300-1869794-10g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1869794-1g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 1g |

$557.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594792-500mg |

2-Methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 98% | 500mg |

¥20148.00 | 2024-07-28 | |

| Enamine | EN300-1869794-5.0g |

2-methyl-4-(naphthalen-1-yl)butanoic acid |

7498-80-8 | 5g |

$3687.0 | 2023-05-25 |

2-methyl-4-(naphthalen-1-yl)butanoic acid 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

10. Book reviews

2-methyl-4-(naphthalen-1-yl)butanoic acidに関する追加情報

Introduction to 2-methyl-4-(naphthalen-1-yl)butanoic acid (CAS No. 7498-80-8) and Its Emerging Applications in Chemical and Pharmaceutical Research

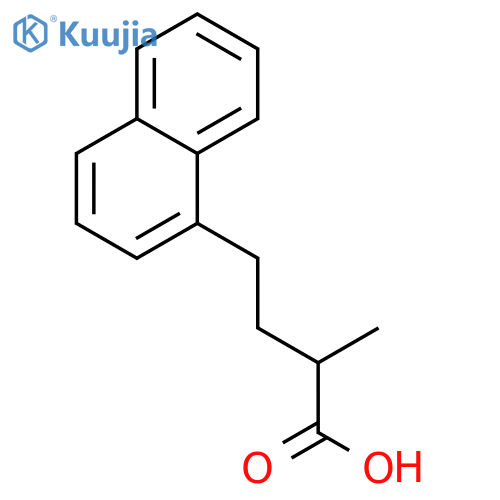

2-methyl-4-(naphthalen-1-yl)butanoic acid, identified by the chemical abstracts service number 7498-80-8, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound, characterized by its unique structural motif—a combination of a butanoic acid backbone substituted with a methyl group at the second carbon and a naphthalene ring at the fourth carbon—has demonstrated promising properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 2-methyl-4-(naphthalen-1-yl)butanoic acid contributes to its versatility, enabling it to interact with biological targets in diverse ways. The presence of the naphthalene ring introduces hydrophobicity, while the carboxylic acid group at the terminal position allows for further functionalization, such as esterification or amidation, which can modulate its pharmacokinetic properties. These features have positioned this compound as a key intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying small molecules that can modulate complex biological pathways. 2-methyl-4-(naphthalen-1-yl)butanoic acid has been explored as a potential candidate for inhibiting enzymes involved in inflammatory responses, cancer progression, and neurodegenerative diseases. For instance, studies have highlighted its interaction with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—a class of signaling molecules associated with pain and inflammation. The structural similarity of this compound to known COX inhibitors suggests that it may serve as a lead compound for developing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.

Moreover, the naphthalene moiety in 2-methyl-4-(naphthalen-1-yl)butanoic acid has been investigated for its potential role in enhancing drug delivery systems. Naphthalene derivatives are known for their ability to improve membrane permeability, making them useful in designing prodrugs or drug carriers that can enhance bioavailability. Preliminary computational studies have indicated that this compound can form stable complexes with lipophilic drugs, potentially facilitating their absorption across biological membranes. Such findings are particularly relevant in the context of oral and transdermal drug formulations.

The pharmaceutical industry has also shown interest in 2-methyl-4-(naphthalen-1-yl)butanoic acid due to its potential applications in oncology research. The naphthalene ring is structurally analogous to several known chemotherapeutic agents, such as paclitaxel, which is widely used to treat various types of cancer. By leveraging this structural similarity, researchers have synthesized analogs of 2-methyl-4-(naphthalen-1-yl)butanoic acid that exhibit cytotoxic effects against tumor cells. These derivatives have been tested in vitro and in vivo, demonstrating promising results in suppressing tumor growth and metastasis without significant toxicity to healthy cells.

From a synthetic chemistry perspective, 2-methyl-4-(naphthalen-1-yl)butanoic acid serves as an excellent building block for constructing more complex molecules. Its carboxylic acid functionality allows for easy coupling with amines via amide bond formation—a common strategy in drug synthesis—while the methyl group provides a handle for further derivatization via alkylation or reduction reactions. This flexibility has made it a preferred choice for medicinal chemists seeking to develop novel scaffolds with tailored pharmacological properties.

Recent advances in high-throughput screening (HTS) technologies have further accelerated the exploration of 2-methyl-4-(naphthalen-1-yl)butanoic acid as a drug candidate. Automated platforms enable researchers to rapidly test large libraries of compounds against various biological targets, identifying those with high binding affinity and selectivity. Initial HTS data suggest that this compound interacts with several protein kinases involved in cell signaling pathways relevant to cancer and inflammation. These findings underscore its potential as an anti-cancer or anti-inflammatory agent.

The environmental impact of chemical compounds is also an important consideration in modern research. 2-methyl-4-(naphthalen-1-yl)butanoic acid has been evaluated for its biodegradability and toxicity profiles under various environmental conditions. Studies indicate that it exhibits moderate persistence but minimal bioaccumulation potential, making it suitable for industrial applications where environmental safety is a priority. Additionally, efforts are underway to develop greener synthetic routes for producing this compound, reducing reliance on hazardous reagents and minimizing waste generation.

In conclusion, 2-methyl-4-(naphthalen-1-yl)butanoic acid (CAS No. 7498-80-8) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive scaffold for drug development, while its interactions with biological targets offer insights into novel therapeutic strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both pharmaceutical innovation and material science discoveries.

7498-80-8 (2-methyl-4-(naphthalen-1-yl)butanoic acid) 関連製品

- 3972-36-9((S)-2-Benzylsuccinic acid)

- 6315-20-4(3-Methylbenzylsuccinic Acid)

- 618-68-8(2-Benzyl-3-phenylpropanoic acid)

- 1949-41-3(2-methyl-4-phenylbutanoic acid)

- 21307-97-1((2R)-2-benzylbutanedioic acid)

- 6315-21-5(4-Methylbenzylsuccinic Acid)

- 884-33-3(2-Benzylsuccinic acid)

- 36092-42-9(2-Benzylsuccinic acid)

- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)

- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)